1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene
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Overview
Description
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene is an organometallic compound that features a ferrocene core with two diethylphosphetanyl groups attached. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene typically involves the reaction of ferrocene with diethylphosphetane. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process involves the use of solvents such as heptane and requires careful temperature control to achieve the desired yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The diethylphosphetanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes .
Scientific Research Applications
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene involves its interaction with molecular targets through its ferrocene core and diethylphosphetanyl groups. These interactions can influence various pathways, including electron transfer processes and coordination with metal ions. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis[(2S,4S)-2,4-dimethyl-1-phosphetanyl]ferrocene: Similar structure but with methyl groups instead of ethyl groups.
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]cobaltocene: Similar structure but with a cobaltocene core instead of ferrocene.
Uniqueness
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene is unique due to its specific stereochemistry and the presence of diethylphosphetanyl groups, which provide distinct electronic and steric properties. These properties make it particularly useful in catalysis and coordination chemistry .
Properties
Molecular Formula |
C24H36FeP2 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
1-cyclopenta-1,3-dien-1-yl-2,4-diethylphosphetane;iron(2+) |
InChI |
InChI=1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/q2*-1;+2 |
InChI Key |
LVYUAEWNPLZXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(P1C2=CC=C[CH-]2)CC.CCC1CC(P1C2=CC=C[CH-]2)CC.[Fe+2] |
Origin of Product |
United States |
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